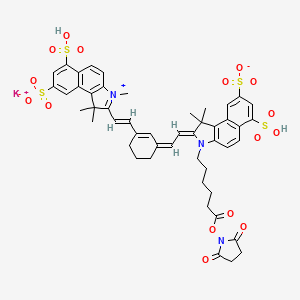
Sulfo-Cy7.5 NHS ester Potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy7.5 NHS ester is a water-soluble cyanine dye containing an N-hydroxysuccinimide ester. This near-infrared dye is used to label biomolecules by reacting with primary amines, such as those found in proteins and other biological molecules. The compound is particularly useful in various research and drug design experiments due to its hydrophilic nature and ability to form stable covalent bonds with amine groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7.5 NHS ester typically involves the reaction of a cyanine dye with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous or organic solvent, and the pH is carefully controlled to optimize the efficiency of the reaction. The activation reaction with EDC and Sulfo-NHS is most efficient at pH 4.5-7.2, and reactions are often performed in MES buffer at pH 4.7-6.0 .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cy7.5 NHS ester involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling biomolecules .
Common Reagents and Conditions
Reagents: EDC, MES buffer, phosphate-buffered saline (PBS)
Conditions: pH 4.5-7.2 for activation with EDC, pH 7-8 for reaction with primary aminesMajor Products Formed
The major product formed from the reaction of Sulfo-Cy7.5 NHS ester with primary amines is a stable amide bond, resulting in the labeled biomolecule. This labeled biomolecule can then be used in various research applications .
Applications De Recherche Scientifique
Sulfo-Cy7.5 NHS ester is widely used in scientific research due to its ability to label biomolecules with high specificity and efficiency. Some of its applications include:
Chemistry: Used in the synthesis of labeled compounds for various analytical techniques.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for imaging and detection purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent dyes and other labeling reagents for research and development
Mécanisme D'action
The mechanism of action of Sulfo-Cy7.5 NHS ester involves the formation of a covalent bond between the NHS ester and the primary amine group of the target molecule. This reaction is facilitated by the presence of a carbodiimide such as EDC, which activates the carboxylate group of the cyanine dye, allowing it to react with the NHS ester. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for long-term labeling applications .
Comparaison Avec Des Composés Similaires
Sulfo-Cy7.5 NHS ester is unique due to its water solubility and near-infrared fluorescence properties. Similar compounds include:
Sulfo-Cy7 NHS ester: Another water-soluble cyanine dye with similar labeling properties but different spectral characteristics.
Alexa Fluor 750 NHS ester: A bright and photostable near-IR dye used for imaging and flow cytometry.
Cy7 NHS ester: A non-sulfonated cyanine dye with similar fluorescence properties but lower water solubility.
Sulfo-Cy7.5 NHS ester stands out due to its improved solubility and efficiency in labeling biomolecules, making it a preferred choice for various research applications .
Propriétés
Formule moléculaire |
C49H50KN3O16S4 |
|---|---|
Poids moléculaire |
1104.3 g/mol |
Nom IUPAC |
potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
Clé InChI |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


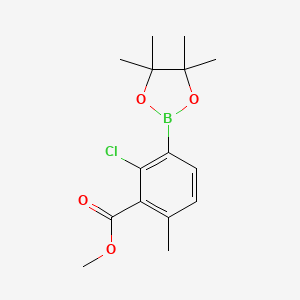
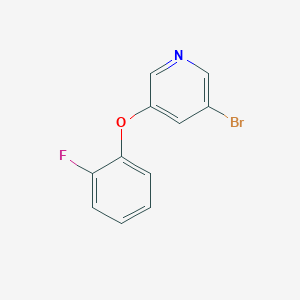
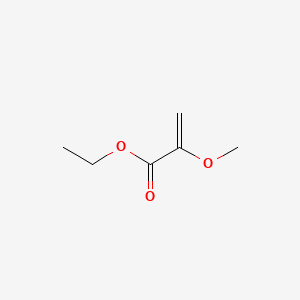
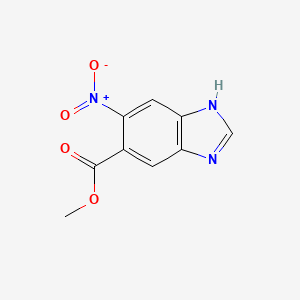
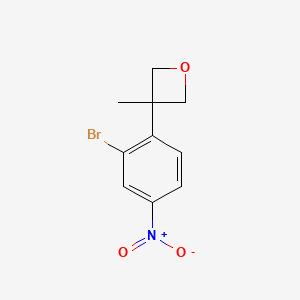
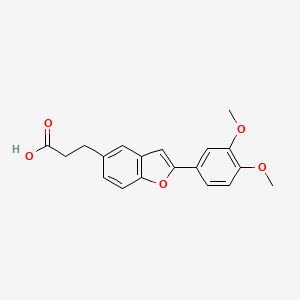
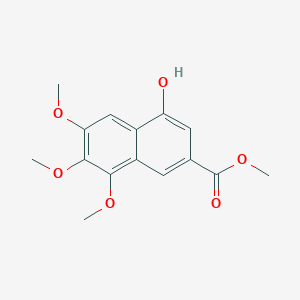
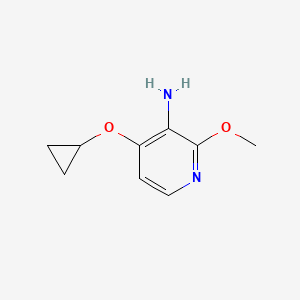
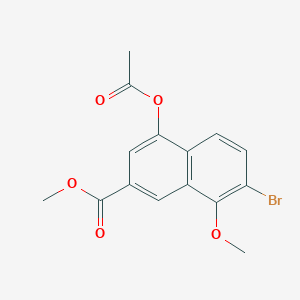
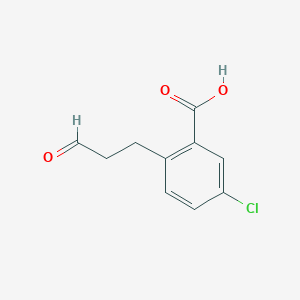
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
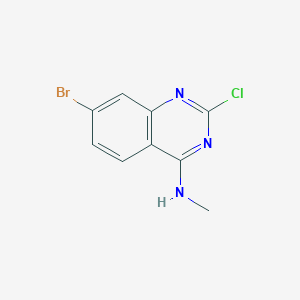

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
